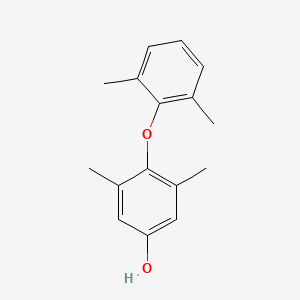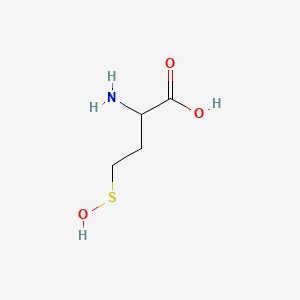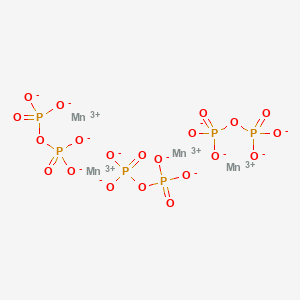![molecular formula C13H17NO6 B14505851 15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione CAS No. 62921-60-2](/img/structure/B14505851.png)
15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[933]heptadeca-1(15),11(17)-diene-2,10-dione is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
化学反応の分析
Types of Reactions
15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.
科学的研究の応用
15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 15-Ethyl-3,6,9,12-tetraoxa-15-azaheptadec-1-yl 4-aminobenzoate
- 3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
Uniqueness
15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[933]heptadeca-1(15),11(17)-diene-2,10-dione stands out due to its specific bicyclic structure and the presence of multiple oxygen and nitrogen atoms, which confer unique chemical and biological properties
特性
CAS番号 |
62921-60-2 |
|---|---|
分子式 |
C13H17NO6 |
分子量 |
283.28 g/mol |
IUPAC名 |
15-methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione |
InChI |
InChI=1S/C13H17NO6/c1-9-11-8-18-7-10(6-14-9)12(15)19-4-2-17-3-5-20-13(11)16/h6,14H,2-5,7-8H2,1H3 |
InChIキー |
PNQWHALGNYSDRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2COCC(=CN1)C(=O)OCCOCCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)

![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)



![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)

![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)

![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
